N,O-Bis(trifluoroacetyl)hydroxylamine
Overview
Description
N,O-Bis(trifluoroacetyl)hydroxylamine is an organic compound with the chemical formula C4HF6NO3. It is known for its unique properties and applications in various fields of chemistry and industry. This compound is a white to almost white powder or crystalline substance that is soluble in organic solvents such as ethanol, ether, and dichloromethane, but insoluble in water .
Mechanism of Action
Target of Action
N,O-Bis(trifluoroacetyl)hydroxylamine, also known as BTFAN, is an organic compound that plays a significant role in organic synthesis . The primary targets of BTFAN are the amino groups in organic compounds . It is used as a reagent in various chemical reactions, including amino protection and deprotection reactions, amination reactions, and one-carbon oxidative reduction reactions .
Mode of Action
BTFAN interacts with its targets by acting as an electrophilic nitrogen source . It facilitates the conversion of sulfides into N-(trifluoroacetyl)sulfilimines in a Cu(OTf)2-catalyzed trifluoroacetamidation process . This interaction results in the transformation of the target compounds, enabling further reactions or modifications.
Result of Action
The molecular and cellular effects of BTFAN’s action are primarily related to its role in facilitating chemical reactions. By acting as an electrophilic nitrogen source, BTFAN enables the transformation of target compounds, potentially leading to the synthesis of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of BTFAN can be influenced by various environmental factors. For instance, BTFAN is soluble in organic solvents such as ethanol, ether, and dichloromethane, but insoluble in water . Therefore, the choice of solvent can significantly impact its reactivity. Additionally, BTFAN is sensitive to moisture and heat, and should be stored under inert gas at temperatures between 0-10°C . These factors must be carefully controlled to ensure the effective use of BTFAN in organic synthesis.
Preparation Methods
The preparation of N,O-Bis(trifluoroacetyl)hydroxylamine typically involves a chemical oxidation method that is both safe and high-yielding. One common synthetic route includes the reaction of aldehyde compounds with trifluoroethylamine in carbon disulfide as a solvent, followed by the addition of hydrogen peroxide under alkaline conditions . This method ensures the efficient production of the compound with high purity.
Chemical Reactions Analysis
N,O-Bis(trifluoroacetyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Amination: It is used in amination reactions to introduce amino groups into organic molecules.
Common reagents used in these reactions include trifluoroacetic anhydride and hydroxylamine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,O-Bis(trifluoroacetyl)hydroxylamine has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including amino protection and deprotection reactions, amination reactions, and carbon oxidation-reduction reactions.
Biological Research: The compound is used in the study of biological systems and processes, particularly in the modification of biomolecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals and other therapeutic agents.
Industrial Applications: This compound is used as an intermediate in the production of other chemicals and materials.
Comparison with Similar Compounds
N,O-Bis(trifluoroacetyl)hydroxylamine can be compared with other similar compounds, such as:
Trifluoroacetic anhydride: Used in similar reactions but has different reactivity and properties.
Hydroxylamine hydrochloride: Another reagent used in organic synthesis with different applications and reactivity.
Trifluoroacetamide: Shares some similarities in structure and reactivity but is used in different contexts.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
[(2,2,2-trifluoroacetyl)amino] 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF6NO3/c5-3(6,7)1(12)11-14-2(13)4(8,9)10/h(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSAMXITKBXZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NOC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060990 | |
Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684-78-6 | |
Record name | (2,2,2-Trifluoroacetyl)azanyl 2,2,2-trifluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=684-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2,2,2-trifluoro-, (2,2,2-trifluoroacetyl)azanyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetic trifluoroacetohydroxamic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N,O-Bis(trifluoroacetyl)hydroxylamine a useful reagent in organic synthesis?
A1: this compound serves as an efficient electrophilic nitrogen source for the synthesis of N-(trifluoroacetyl)sulfilimines. [] This reaction proceeds in the presence of a copper catalyst, specifically Cu(OTf)2. [] The appeal of this reagent lies in its ease of synthesis using readily available and cost-effective starting materials: trifluoroacetic anhydride and hydroxylamine hydrochloride. []
Q2: What are the key physical and spectroscopic characteristics of this compound?
A2: this compound has a molecular formula of C4HF6NO3 and a molecular weight of 225.05 g/mol. [] It exhibits a melting point range of 40-50°C and can be further purified through recrystallization from dichloromethane. [] Spectroscopically, it can be characterized by 19F NMR with peaks at δ -73.7 (s) and -74.5 (s), and by IR spectroscopy with characteristic peaks at 1848 cm-1 and 1706 cm-1. []
Q3: Are there any handling and storage considerations for this compound?
A3: Yes, this compound is hygroscopic. [] It is crucial to store this compound in a vacuum desiccator to prevent moisture absorption. [] Proper handling techniques should be employed to minimize exposure to moisture.
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